molecular formula C20H31N3O4 B15092706 N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide

N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide

Cat. No.: B15092706
M. Wt: 377.5 g/mol
InChI Key: LAKZMSJQUGGBBG-UHFFFAOYSA-N
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Description

N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide is a protected dipeptide featuring a tert-butoxycarbonyl (Boc) group on the N-terminal L-leucine residue and an amide bond linking L-leucine to L-phenylalaninamide. This compound is structurally significant in peptide synthesis, where the Boc group serves as a temporary protecting agent for amines during solid-phase or solution-phase methodologies . Its molecular formula is C₂₁H₃₃N₃O₄, with a molecular weight of 391.5 g/mol. The Boc group enhances solubility in organic solvents, while the amide terminus mimics natural peptide bonds, making it valuable for studying enzymatic cleavage or receptor interactions .

Properties

Molecular Formula

C20H31N3O4

Molecular Weight

377.5 g/mol

IUPAC Name

tert-butyl N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C20H31N3O4/c1-13(2)11-16(23-19(26)27-20(3,4)5)18(25)22-15(17(21)24)12-14-9-7-6-8-10-14/h6-10,13,15-16H,11-12H2,1-5H3,(H2,21,24)(H,22,25)(H,23,26)

InChI Key

LAKZMSJQUGGBBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of L-leucine and L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane at low temperatures to ensure the protection of the amino groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or halogenated derivatives.

Scientific Research Applications

N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs differ in amino acid residues, protecting groups, and terminal functionalities:

Compound Name Molecular Formula Molecular Weight (g/mol) Terminal Group Key Structural Features Reference
N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide C₂₁H₃₃N₃O₄ 391.5 Amide Boc-Leu-Phe-NH₂
Methyl N-(tert-butoxycarbonyl)-L-leucyl-L-phenylalaninate C₂₂H₃₄N₂O₅ 406.5 Methyl ester Boc-Leu-Phe-OMe
N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanylphenylalanine C₂₃H₂₈N₂O₅ 412.5 Free carboxylic acid Boc-Phe-Phe-OH
L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]-D-alanylglycyl-N-(5-aminopentyl) C₂₄H₃₉N₅O₅ 477.6 Amine-modified Boc-D-Ala-Gly-Phe-NH-(CH₂)₅NH₂
N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide C₄₁H₆₈N₈O₉ 923.1 Benzopyran moiety Boc-Leu-Lys-Arg(benzopyran)

Key Observations :

  • Terminal Group : Replacement of the amide (-NH₂) with a methyl ester (-OMe) in reduces hydrogen-bonding capacity, altering solubility and reactivity.
  • Amino Acid Substitutions: Compounds like incorporate D-alanine and glycyl residues, which may influence stereochemical interactions in biological systems.
Physicochemical Properties

Solubility and Stability :

  • Boc-Protected Compounds: Exhibit higher solubility in organic solvents (e.g., THF, dichloromethane) compared to unprotected analogs. For example, Boc-Leu-Phe-NH₂ is sparingly soluble in water but dissolves readily in methanol .
  • Aqueous Solubility : L-Histidinamide analogs (e.g., ) show lower aqueous solubility (4.9 × 10⁻³ mol/L) due to hydrophobic side chains, while glycyl-modified derivatives () have improved hydrophilicity .

Thermal Stability :

  • Boc groups decompose at ~150–200°C, limiting high-temperature applications. Methyl esters () are more stable under basic conditions than amides .

Biological Activity

N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide, a compound with the molecular formula C35_{35}H46_{46}N2_2O7_7 and a molecular weight of 606.749 g/mol, is a derivative of phenylalanine and leucine. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • CAS Number : 33900-15-1
  • Molecular Weight : 606.749
  • Molecular Formula : C35_{35}H46_{46}N2_2O7_7
  • SMILES : CC@@H[C@H]1CC[C@@H]2/C(=C/C=C/3/CC@@HOC(=O)c4cc(cc(c4)N+[O-])N+[O-])\CCC[C@]12C
  • IUPAC Name : [(1R,3Z)-3-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S,5R)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] 3,5-dinitrobenzoate

The biological activity of this compound is attributed to its interactions with various biological pathways and targets. Research indicates that this compound may influence several cellular processes:

  • Cell Cycle Regulation : The compound has been shown to affect cell cycle progression and DNA damage response mechanisms.
  • Apoptosis Induction : It may promote apoptosis in certain cancer cell lines by modulating apoptotic pathways.
  • Anti-infective Properties : Preliminary studies suggest potential efficacy against various pathogens, including viruses and bacteria.

Biological Activity Data Table

Activity TypeObserved EffectsReferences
Cell Cycle RegulationInhibition of cell proliferation in cancer cells
ApoptosisInduction of programmed cell death
Anti-infectionActivity against HIV and influenza viruses
ImmunomodulationModulation of immune responses

Case Study 1: Anti-Cancer Activity

In a study examining the effects of this compound on breast cancer cell lines (MCF-7), results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antiviral Effects

A recent investigation into the antiviral properties of this compound demonstrated its ability to inhibit the replication of the influenza virus in vitro. The study utilized MDCK cells infected with the virus and treated with varying concentrations of the compound. Results showed a dose-dependent decrease in viral titers.

Q & A

Q. What are the standard synthetic routes for N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-phenylalaninamide?

  • Methodological Answer : The compound can be synthesized via sequential peptide coupling using tert-butoxycarbonyl (Boc)-protected intermediates. A typical approach involves:

Boc Protection : React L-leucine with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form Boc-L-leucine .

Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) with HOBt as a coupling agent to link Boc-L-leucine to L-phenylalaninamide. Solvent choice (e.g., DCM, DMF) and stoichiometric ratios must be optimized to minimize racemization .

Deprotection : The Boc group can be removed with TFA/DCM (1:1) for further functionalization.
Purification is typically achieved via flash chromatography or recrystallization.

Q. How can This compound be characterized using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ can confirm the peptide backbone and Boc group. Key signals include tert-butyl protons (δ ~1.4 ppm) and amide protons (δ ~7.5–8.5 ppm) .
  • IR Spectroscopy : Stretching vibrations for carbonyl groups (Boc: ~1680–1720 cm⁻¹; amide I: ~1640–1660 cm⁻¹) validate the structure.
  • X-ray Crystallography : Single-crystal analysis (e.g., using synchrotron radiation) resolves stereochemistry and bond angles, as demonstrated for structurally similar Boc-protected peptides .

Q. What are the solubility characteristics of this compound in aqueous and organic solvents?

  • Methodological Answer : Solubility data for Boc-protected dipeptides suggest:
  • Aqueous Media : Low solubility (~0.001–0.01 M) due to hydrophobic tert-butyl and phenyl groups. Solubility can be enhanced with co-solvents (e.g., DMSO, ethanol) or surfactants .
  • Organic Solvents : High solubility in DCM, DMF, or THF (>0.1 M). Solvent polarity and hydrogen-bonding capacity significantly influence dissolution rates .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for this compound?

  • Methodological Answer :
  • Catalyst Selection : Replace carbodiimides with uronium salts (e.g., HATU) to improve coupling efficiency and reduce side reactions.
  • Temperature Control : Perform reactions at 0–4°C to minimize racemization, especially for sterically hindered residues like L-leucine .
  • Solvent Optimization : Use DMF for improved solubility of intermediates, but ensure anhydrous conditions to prevent Boc group hydrolysis .
  • Real-Time Monitoring : Employ LC-MS or TLC to track reaction progress and adjust stoichiometry dynamically.

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

  • Methodological Answer :
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. Adjust for solvent effects (e.g., PCM models) and conformational flexibility .
  • Validation via X-ray : Single-crystal structures provide definitive bond-length and angle data, which can reconcile differences in predicted vs. observed IR or NMR peaks .

Q. What strategies address low stability of the Boc group under specific reaction conditions?

  • Methodological Answer :
  • Acid Sensitivity : Avoid protic solvents (e.g., methanol) and acidic additives. For deprotection, use TFA in DCM (1:1) at 0°C to minimize side reactions .
  • Thermal Stability : Monitor reactions at elevated temperatures (<40°C) to prevent premature cleavage.
  • Alternative Protecting Groups : Consider Fmoc or Alloc groups for orthogonal protection if Boc proves unsuitable for downstream steps .

Q. How can biological activity assays be designed to study this compound’s interactions with enzymes?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., proteases). Focus on hydrophobic pockets accommodating the tert-butyl and phenyl groups .
  • Fluorescence Quenching : Label the compound with a fluorophore (e.g., FITC) and measure fluorescence changes upon enzyme binding.
  • Kinetic Studies : Perform Michaelis-Menten analysis using stopped-flow techniques to determine inhibition constants (Ki) .

Data Contradiction and Troubleshooting

Q. How to resolve conflicting solubility data reported in literature?

  • Methodological Answer :
  • Reproducibility Checks : Verify experimental conditions (pH, temperature, solvent purity) against cited studies. For example, solubility in pH 7.4 buffers may differ from pure water due to ionization effects .
  • Standardization : Use the Handbook of Aqueous Solubility Data as a reference for validation, ensuring measurements align with reported methodologies (e.g., shake-flask vs. HPLC methods) .

Q. Why do NMR spectra show unexpected splitting patterns for amide protons?

  • Methodological Answer :
  • Dynamic Effects : Rotameric equilibria or slow conformational exchange in DMSO-d₆ can cause peak splitting. Use variable-temperature NMR (e.g., 25–60°C) to coalesce signals and identify exchange rates.
  • Impurity Analysis : Check for residual coupling agents (e.g., HOBt) or byproducts via HSQC or COSY to rule out contaminants .

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